molecular formula C42H28 B042821 Rubrene CAS No. 517-51-1

Rubrene

Cat. No. B042821
CAS RN: 517-51-1
M. Wt: 532.7 g/mol
InChI Key: YYMBJDOZVAITBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Rubrene is prepared by treating 1,1,3-Triphenyl-2-propyn-1-ol with thionyl chloride . The resulting chloro allene undergoes dimerization and dehydrochlorination to give rubrene . A synthesis of perfluorinated rubrene has also been reported .


Molecular Structure Analysis

A survey of all crystal structures of rubrene materials in the Cambridge Structural Database revealed that although the chemical substitution landscape is wide, hydrogen bonding functionalities are absent . Recognition motifs frequently found in crystals are the “slipped-cofacial” molecular pairing, and herringbone or purely translational 3-D propagation .


Physical And Chemical Properties Analysis

Rubrene has a molar mass of 532.7 g/mol and a melting point of 315 °C . It is known for its high charge-carrier mobility, which makes it a superstar in organic semiconductors .

Scientific Research Applications

Organic Semiconductors

Rubrene is an excellent multifunctional organic semiconductor . It has been at the forefront of research after the discovery of the high charge-carrier mobility of its orthorhombic polymorph . The semiconductor properties of Rubrene have led to unprecedented achievements in the application of electronic devices .

Organic Light-Emitting Diodes (OLEDs)

Rubrene is used in the production of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in various applications such as display technology for mobile devices and televisions due to their high efficiency and flexibility.

Organic Field-Effect Transistors

Rubrene is also used in Organic Field-Effect Transistors . These transistors are used in various electronic devices and have the advantage of being lightweight, flexible, and potentially lower cost compared to traditional silicon-based transistors.

Sensitizer in Chemiluminescence

Rubrene is used as a sensitizer in chemiluminescence . Chemiluminescence is the emission of light during a chemical reaction. This property of Rubrene can be used in various applications such as in the medical field for imaging and diagnostics.

Preparation of Single Crystal Transistors

Rubrene is used to prepare single crystal transistors . Single crystal transistors have superior performance compared to their polycrystalline counterparts due to their high charge carrier mobility.

Reagent for Chemiluminescence Research

Rubrene acts as a reagent for chemiluminescence research . It is used in various research applications to study the properties and mechanisms of chemiluminescence.

Transition Metal Complex Ligation

Rubrene is used for transition metal complex ligation . This involves the use of Rubrene to form complexes with transition metals, which can be used in various applications such as catalysis and materials science.

Crystalline State Research

The crystalline state of Rubrene materials is also a subject of research . This includes studies on intermolecular recognition, isomorphism, polymorphism, and periodic bond-chain analysis of morphologies .

Safety And Hazards

Rubrene should be handled with care. Avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Keep container tightly closed. Avoid ingestion and inhalation .

Future Directions

Research based on rubrene’s various photoelectric properties is still in progress . The preparation of rubrene crystal and its applications in organic optoelectronic devices are areas of active research . The future research directions and challenges of rubrene semiconductor for applications are also being explored .

properties

IUPAC Name

5,6,11,12-tetraphenyltetracene
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InChI

InChI=1S/C42H28/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)39(31-21-9-3-10-22-31)42-40(32-23-11-4-12-24-32)36-28-16-15-27-35(36)38(41(37)42)30-19-7-2-8-20-30/h1-28H
Source PubChem
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InChI Key

YYMBJDOZVAITBP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C(=C24)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
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Molecular Formula

C42H28
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DSSTOX Substance ID

DTXSID8060161
Record name Naphthacene, 5,6,11,12-tetraphenyl-
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Molecular Weight

532.7 g/mol
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Physical Description

Dark brown or red powder; [Sigma-Aldrich MSDS]
Record name Rubrene
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Product Name

Rubrene

CAS RN

517-51-1
Record name Rubrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do we know about the different conformations of rubrene?

A1: X-ray diffraction studies, alongside computational chemistry techniques like Density Functional Theory (DFT), have been instrumental in understanding the different conformations rubrene and its derivatives can adopt [, ].

Q2: Is rubrene stable under ambient conditions?

A2: While rubrene exhibits good stability in inert environments, it is known to degrade under ambient conditions due to photo-oxidation, particularly in the presence of oxygen and light []. This sensitivity necessitates careful handling and processing techniques to preserve its desirable electronic properties.

Q3: How does rubrene's stability affect its applications?

A3: Rubrene's susceptibility to oxidation poses a challenge for its implementation in organic electronic devices. Researchers are exploring various strategies, including encapsulation and the development of more stable rubrene derivatives, to overcome this limitation and enhance its practical applicability [, ].

Q4: How does rubrene interact with different substrates?

A4: Rubrene's interaction with substrates is crucial for its performance in devices. For instance, rubrene deposited on cadmium arachidate multilayers shows enhanced crystalline growth, which is attributed to interactions between rubrene molecules and the substrate's surface morphology []. Conversely, rubrene interacts weakly with CH3NH3PbI3 perovskite substrates, leading to favorable energy level alignment for hole extraction in solar cells [].

Q5: What are the effects of doping rubrene with other materials?

A5: Doping rubrene with other materials like gold nanoparticles can enhance its optical and structural properties. For example, embedding gold nanoparticles in rubrene nanofibers via electrospinning resulted in a 2.5 times increase in photoluminescence, likely due to localized surface plasmon resonance [].

Q6: How does rubrene behave in mixed-host systems for OLEDs?

A6: In organic light-emitting diodes (OLEDs), rubrene doped into mixed hosts, like Alq3:rubrene, has demonstrated interesting electroluminescence properties. The rubrene molecules act as traps for charge carriers, leading to efficient energy transfer to red fluorescent dyes like DCJTB [, ].

Q7: What role does rubrene play in perovskite solar cells?

A7: Rubrene's favorable energy level alignment with perovskite materials makes it a promising hole transport layer in perovskite solar cells. Studies have shown that incorporating rubrene or rubrene-based bilayers can enhance the efficiency of these solar cells [, ].

Q8: Can rubrene be used in spintronic devices?

A8: Rubrene has garnered interest for spintronic applications due to its potential for long spin relaxation lengths. Research on rubrene nanowire spin valves has revealed intriguing high-field magnetoresistance effects and temperature-dependent spin relaxation, offering valuable insights for future device development [].

Q9: How is computational chemistry used to study rubrene?

A9: Computational methods like DFT are crucial for understanding rubrene's properties. For instance, DFT calculations revealed that conventional DFT methods overestimate the energetic preference for a twisted tetracene core in rubrene derivatives, highlighting the need for higher-level calculations to accurately predict the stability of different rubrene polymorphs [].

Q10: Are there any QSAR models for rubrene and its derivatives?

A10: While specific Quantitative Structure-Activity Relationship (QSAR) models for rubrene and its derivatives are not extensively discussed in the provided research, the studies highlighting the impact of chemical modifications on rubrene's crystal structure and electronic properties lay the groundwork for developing such models in the future []. These models could be valuable tools for predicting the properties of new rubrene derivatives.

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